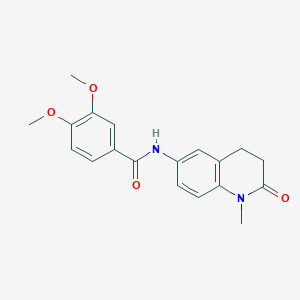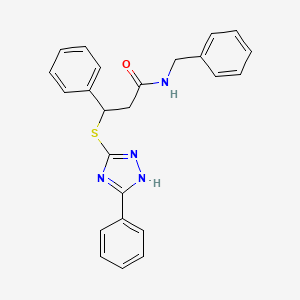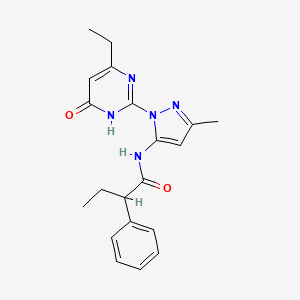![molecular formula C20H24N6O2 B2440227 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1060204-74-1](/img/structure/B2440227.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound is related to its function as a bromodomain inhibitor . The binding modes of these inhibitors have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Applications De Recherche Scientifique
Genotoxicity Studies
A study by Gunduz et al. (2018) investigated the genotoxicity of a compound with a piperazinyl and triazolopyridazine structure, focusing on the bioactivation pathways that could lead to mutagenicity. The research identified metabolic bioactivation as a potential source of genotoxicity, with modifications on the piperazine moiety suggested to mitigate these effects. This study underscores the importance of understanding the metabolic pathways and potential genotoxicity of similar compounds, which can be crucial for drug development processes (Gunduz et al., 2018).
Synthesis and Biological Activity
Research by Abdel‐Aziz et al. (2008) explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds showed moderate effects against bacterial and fungal species, highlighting the potential of such structures in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Antimicrobial and Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives and tested them for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, suggesting the potential of triazole and related derivatives in antimicrobial drug development (Bektaş et al., 2007).
Antidiabetic Drug Development
Bindu et al. (2019) evaluated a series of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This study not only showcases the synthesis of these compounds but also their evaluation for biological activity, indicating the role of such chemical structures in the development of new treatments for diabetes (Bindu et al., 2019).
Herbicide Development
Hilton et al. (1969) discussed the modes of action of pyridazinone herbicides, which inhibit photosynthesis and the Hill reaction in plants. This research provides a foundation for developing new herbicides based on pyridazinone derivatives, demonstrating the agricultural applications of such compounds (Hilton et al., 1969).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-15(2)16-3-5-17(6-4-16)28-13-20(27)25-11-9-24(10-12-25)19-8-7-18-22-21-14-26(18)23-19/h3-8,14-15H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDJTJGPBLGXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)
![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)

![Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2440160.png)

![4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2440164.png)
![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)
